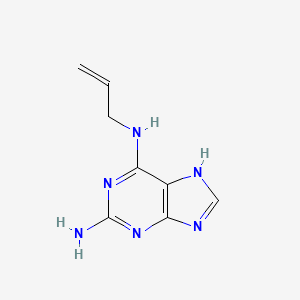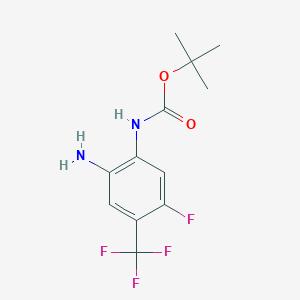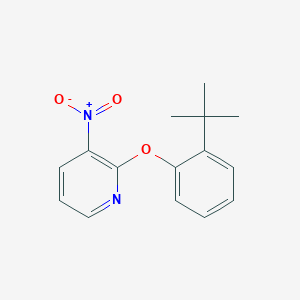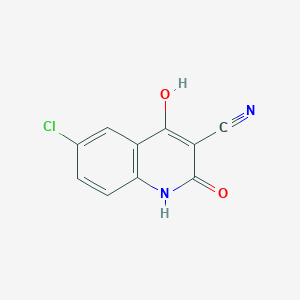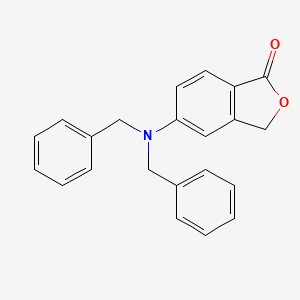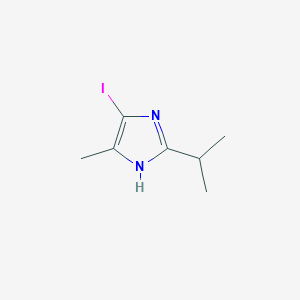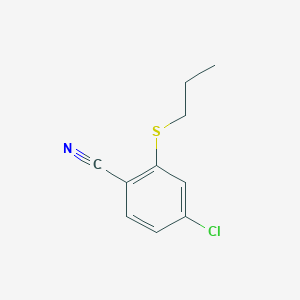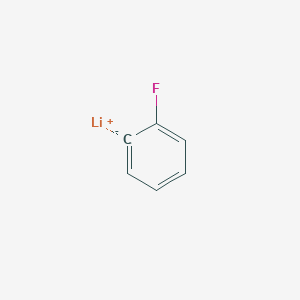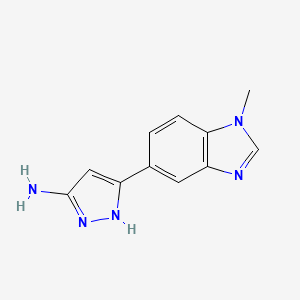
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrazole rings.
Reduction: Reduced forms of the benzimidazole or pyrazole rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: Known for its antimicrobial and anticancer properties.
1H-pyrazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1H-pyrazol-3-amine is unique due to its combined structure of benzimidazole and pyrazole, which allows it to exhibit a broader range of biological activities compared to its individual components .
Propiedades
Fórmula molecular |
C11H11N5 |
|---|---|
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
5-(1-methylbenzimidazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-13-9-4-7(2-3-10(9)16)8-5-11(12)15-14-8/h2-6H,1H3,(H3,12,14,15) |
Clave InChI |
DUAADORDKZIVEC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2)C3=CC(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-Methyl-1H-indol-3-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8461108.png)

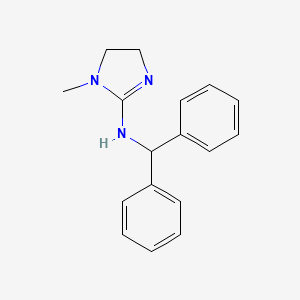

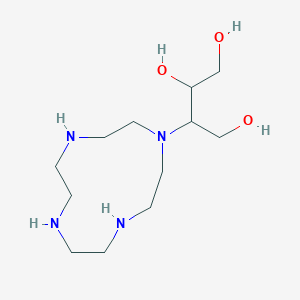
![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-ethylphenyl]cyanamide](/img/structure/B8461161.png)
